(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
CAS No.: 2091616-73-6
Cat. No.: VC3201146
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091616-73-6 |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | [1-(4-aminophenyl)-4,4-dimethylpyrrolidin-3-yl]methanol |
| Standard InChI | InChI=1S/C13H20N2O/c1-13(2)9-15(7-10(13)8-16)12-5-3-11(14)4-6-12/h3-6,10,16H,7-9,14H2,1-2H3 |
| Standard InChI Key | LUXUPSAYTKZSMS-UHFFFAOYSA-N |
| SMILES | CC1(CN(CC1CO)C2=CC=C(C=C2)N)C |
| Canonical SMILES | CC1(CN(CC1CO)C2=CC=C(C=C2)N)C |
Introduction
Chemical Properties and Structural Characterization
(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol is a chemical compound identified by the CAS number 2091616-73-6. It belongs to the class of substituted pyrrolidines, featuring a 4,4-dimethylpyrrolidine ring system with an aminophenyl substituent at position 1 and a hydroxymethyl group at position 3. The molecular structure contains both amino and hydroxyl functional groups, making it potentially useful for further chemical transformations and derivatization in organic synthesis pathways.
The compound has a molecular formula of C13H20N2O with a precise molecular weight of 220.31 g/mol. Its IUPAC name is [1-(4-aminophenyl)-4,4-dimethylpyrrolidin-3-yl]methanol, which describes its structural arrangement accurately. The structure consists of a central pyrrolidine ring with geminal dimethyl substituents at the 4-position, a primary alcohol functionality at the 3-position, and a 4-aminophenyl group attached to the nitrogen at position 1.
Physical and Chemical Data
The compound possesses several unique identifiers and structural descriptors that facilitate its identification and characterization in chemical databases and research literature. These identifiers include standardized notation systems such as InChI and SMILES, which provide unambiguous structural information.
Table 1: Chemical Identification and Properties of (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
| Parameter | Value |
|---|---|
| CAS Number | 2091616-73-6 |
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| Standard InChI | InChI=1S/C13H20N2O/c1-13(2)9-15(7-10(13)8-16)12-5-3-11(14)4-6-12/h3-6,10,16H,7-9,14H2,1-2H3 |
| Standard InChIKey | LUXUPSAYTKZSMS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(CC1CO)C2=CC=C(C=C2)N)C |
| PubChem Compound ID | 121202735 |
The compound's structure incorporates several functional groups that determine its chemical reactivity and potential applications. The primary amine group on the phenyl ring can participate in numerous reactions including nucleophilic substitutions, amide formations, and reductive aminations. The hydroxyl group presents opportunities for esterification, oxidation, and other transformations common to primary alcohols.
Structural Analogs and Related Compounds
Several structural analogs of (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol have been documented in chemical databases and commercial catalogs. These analogs provide context for understanding potential structure-activity relationships and synthetic diversity in this chemical class.
(1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
This positional isomer (CAS: 2091198-09-1) differs only in the positioning of the amino group on the phenyl ring, which is at the ortho (2-) position rather than the para (4-) position. Despite this seemingly minor structural difference, such positional changes can significantly alter physical properties, reactivity patterns, and potential biological activities. The compound shares the same molecular formula (C13H20N2O) and molecular weight (220.31 g/mol) as the para-substituted variant.
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol | 2091616-73-6 | C13H20N2O | 220.31 | Reference compound |
| (1-(2-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol | 2091198-09-1 | C13H20N2O | 220.31 | Amino group at 2-position (ortho) |
| (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol | 2097992-32-8 | C12H18N2O | 206.28 | Single methyl at 4-position |
Stock Solution Preparation
The preparation of stock solutions with precise concentrations is essential for research applications involving (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol. The following table provides guidance for preparing solutions of various concentrations using different amounts of the compound .
Table 3: Stock Solution Preparation Guide for (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol
| Desired Concentration | Volume Needed for 1 mg | Volume Needed for 5 mg | Volume Needed for 10 mg |
|---|---|---|---|
| 1 mM | 4.5391 mL | 22.6953 mL | 45.3906 mL |
| 5 mM | 0.9078 mL | 4.5391 mL | 9.0781 mL |
| 10 mM | 0.4539 mL | 2.2695 mL | 4.5391 mL |
Limitations in Current Knowledge
The available research literature presents several notable gaps in our understanding of (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol. These knowledge gaps represent opportunities for future investigation and research development.
Biological Activity Profile
Despite its structural similarity to compounds with known pharmacological activities, specific biological assay data for (1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol appears limited in the accessible literature. Systematic evaluation of its interaction with various biological targets, including receptors, enzymes, and cellular pathways, would provide valuable insights into potential therapeutic applications.
Detailed Synthetic Methodology
While commercial sources make the compound available for research, published synthetic routes and methodologies specifically targeting this molecule appear limited. Development and optimization of efficient synthetic approaches would enhance accessibility and potentially reduce costs for research applications.
Physical Properties Characterization
Comprehensive characterization of physical properties—including solubility profiles across various solvents, partition coefficients, and stability under different environmental conditions—would benefit researchers working with this compound. Such data would facilitate experimental design and handling protocols in laboratory settings .
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